Cas no 917358-65-7 (1-Methylpiperazine-2,2,3,3,5,5,6,6-d8)

1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 structure
917358-65-7 structure
Product Name:1-Methylpiperazine-2,2,3,3,5,5,6,6-d8
CAS No:917358-65-7
MF:C5H12N2
MW:108.21147441864
CID:1066070
PubChem ID:329759606
Update Time:2025-08-03

1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 Chemical and Physical Properties

Names and Identifiers

    • N-Methylpiperazine-2,2,3,3,5,5,6,6-d8
    • 1-Methylpiperazine-d8 Dihydrochloride
    • 1-methylpiperazine-2,2,3,3,5,5,6,6-d8
    • 2,2,3,3,5,5,6,6-Octadeuterio-1-methylpiperazine
    • 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8
    • Inchi: 1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2,4D2,5D2
    • InChI Key: PVOAHINGSUIXLS-UDCOFZOWSA-N
    • SMILES: N1(C)C([2H])([2H])C([2H])([2H])NC([2H])([2H])C1([2H])[2H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 48
  • Topological Polar Surface Area: 15.3

Experimental Properties

  • Density: 0.974 g/mL at 25 °C
  • Boiling Point: 138 °C(lit.)
  • Flash Point: Fahrenheit: 102.2 ° f
    Celsius: 39 ° c

1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 Security Information

1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 Pricemore >>

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Additional information on 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8

Introduction to 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 (CAS No. 917358-65-7)

1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 is a deuterated derivative of 1-methylpiperazine (CAS No. 917358-65-7), a compound that has garnered significant attention in the field of pharmaceutical research and development. The introduction of deuterium atoms into the molecular structure of 1-methylpiperazine enhances its stability and metabolic profile, making it an invaluable tool in the study of drug metabolism and pharmacokinetics. This compound is particularly useful in the development of new drugs where understanding the metabolic pathways is crucial for optimizing therapeutic efficacy and minimizing side effects.

The structure of 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 features eight deuterium atoms strategically placed to mimic the natural isotopic distribution while providing distinct labeling for analytical purposes. This makes it an excellent candidate for use in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques. These analytical methods are essential for elucidating the chemical properties and interactions of pharmaceutical compounds.

In recent years, there has been a growing interest in the use of deuterated compounds in drug development due to their potential to improve drug bioavailability and reduce metabolic clearance. The deuterated version of 1-methylpiperazine has been extensively studied for its role in understanding the kinetics of drug metabolism. By incorporating deuterium atoms into the molecule, researchers can gain insights into how the body processes pharmaceuticals and identify potential metabolic pathways that could be targeted for therapeutic intervention.

One of the most compelling applications of 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 is in the field of pharmacokinetic studies. These studies are critical for determining how a drug is absorbed, distributed, metabolized, and excreted by the body. The use of deuterated analogs allows researchers to track the movement of drugs through metabolic pathways with high precision. This information is invaluable for designing drugs that have improved pharmacokinetic profiles and better patient outcomes.

Moreover, 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 has been utilized in neurological research to study the effects of piperazine derivatives on central nervous system (CNS) function. Piperazine-based compounds are known for their ability to interact with various neurotransmitter systems. The deuterated version provides a means to investigate these interactions without altering the pharmacological properties significantly. This has led to new insights into potential treatments for neurological disorders such as depression and anxiety.

The synthesis of 1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 involves advanced chemical techniques that ensure high purity and yield. The process typically requires specialized equipment and expertise in organic synthesis. However,the benefits derived from its use in research far outweigh the challenges associated with its production. The compound's stability under various conditions makes it suitable for a wide range of experimental applications.

In conclusion,1-Methylpiperazine-2,2,3,3,5,5,6,6-d8 (CAS No. 917358-65-7) is a highly valuable tool in pharmaceutical research。 Its unique properties make it an excellent candidate for studying drug metabolism、pharmacokinetics、and neurological function。 As research continues to evolve,the applications of this compound are expected to expand,leading to new breakthroughs in drug development and therapeutic interventions.

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